molecular formula C10H19N3OS B5885682 N-cyclopropyl-4-(2-hydroxyethyl)piperazine-1-carbothioamide

N-cyclopropyl-4-(2-hydroxyethyl)piperazine-1-carbothioamide

Cat. No.: B5885682
M. Wt: 229.34 g/mol
InChI Key: UERZWZCXOCOREX-UHFFFAOYSA-N
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Description

N-cyclopropyl-4-(2-hydroxyethyl)piperazine-1-carbothioamide is a compound belonging to the piperazine family Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions This specific compound is characterized by the presence of a cyclopropyl group, a hydroxyethyl group, and a carbothioamide group attached to the piperazine ring

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-4-(2-hydroxyethyl)piperazine-1-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbothioamide group can be reduced to form amines or other derivatives.

    Substitution: The piperazine ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions vary depending on the substituent, but common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group may yield ketones, while reduction of the carbothioamide group may produce amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a ligand in the study of enzyme-substrate interactions.

    Medicine: Piperazine derivatives are known for their pharmacological activities, and this compound may be explored for its potential therapeutic effects.

    Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-(2-hydroxyethyl)piperazine-1-carbothioamide involves its interaction with specific molecular targets The piperazine ring can interact with various receptors or enzymes, potentially modulating their activity The hydroxyethyl and carbothioamide groups may also contribute to its binding affinity and specificity

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopropyl-4-(2-hydroxyethyl)piperazine-1-carbothioamide is unique due to the combination of its cyclopropyl, hydroxyethyl, and carbothioamide groups. These functional groups may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-cyclopropyl-4-(2-hydroxyethyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3OS/c14-8-7-12-3-5-13(6-4-12)10(15)11-9-1-2-9/h9,14H,1-8H2,(H,11,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UERZWZCXOCOREX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=S)N2CCN(CC2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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